molecular formula C12H10ClN3O2 B8608252 6-Chloro-2-[(pyridin-2-ylmethyl)amino]nicotinic acid

6-Chloro-2-[(pyridin-2-ylmethyl)amino]nicotinic acid

Cat. No.: B8608252
M. Wt: 263.68 g/mol
InChI Key: JPFHOTNWIQMUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-[(pyridin-2-ylmethyl)amino]nicotinic acid is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

6-chloro-2-(pyridin-2-ylmethylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10ClN3O2/c13-10-5-4-9(12(17)18)11(16-10)15-7-8-3-1-2-6-14-8/h1-6H,7H2,(H,15,16)(H,17,18)

InChI Key

JPFHOTNWIQMUDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=CC(=N2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4 g of 2,6-dichloronicotinic acid (20.83 mmol, Aldrich) and 10.74 ml of 2-(aminomethyl)pyridine (104.17 mmol) are placed in an 80 ml sealed tube containing 40 ml of tert-butanol. The mixture is heated at 100° C. overnight and evaporated to dryness. The residue is taken up in water and the mixture is acidified by pouring in an aqueous solution of acetic acid at 10%. The precipitate is isolated by filtration and, after drying in an oven under a reduced vacuum, 4.35 g of expected product are obtained in the form of a yellow powder (yield=79%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.74 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
79%

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